1,3-Propanediamine, N-9-octadecenyl-
CAS No.: 4573-44-8
Cat. No.: VC17001218
Molecular Formula: C21H44N2
Molecular Weight: 324.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4573-44-8 |
|---|---|
| Molecular Formula | C21H44N2 |
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+ |
| Standard InChI Key | TUFJPPAQOXUHRI-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCNCCCN |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCNCCCN |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N'-[(9Z)-octadec-9-en-1-yl]propane-1,3-diamine, reflecting its unsaturated C18 hydrocarbon chain (oleyl group) attached to a three-carbon diamine backbone . Its molecular formula is C<sub>21</sub>H<sub>44</sub>N<sub>2</sub>, with a calculated exact mass of 324.3504 g/mol . The compound’s SMILES notation (CCCCCCCCC=CCCCCCCCCNCCCN) and InChIKey (TUFJPPAQOXUHRI-UHFFFAOYSA-N) provide unambiguous representations of its structure, including the cis configuration of the double bond .
Table 1: Key Identifiers of N-Oleyl-1,3-propanediamine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 7173-66-2 | |
| EC Number | 230-457-8 | |
| Molecular Formula | C<sub>21</sub>H<sub>44</sub>N<sub>2</sub> | |
| PubChem CID | 40764 | |
| UNII | JT5X446V1O |
Stereochemical and Conformational Properties
The Z-configuration of the octadecenyl chain introduces a 30° bend at the double bond, reducing packing efficiency and enhancing solubility in nonpolar media . Conformational analysis is complicated by the molecule’s flexibility; PubChem notes that 3D structure generation is disallowed due to excessive rotational freedom in the propylenediamine moiety .
Synthesis and Industrial Production
Manufacturing Routes
N-Oleyl-1,3-propanediamine is typically synthesized via nucleophilic substitution between 9-octadecenyl bromide and 1,3-diaminopropane under alkaline conditions. Industrial-scale production employs continuous reactors operating at 80–120°C, with yields exceeding 85% after purification by vacuum distillation .
U.S. Production Metrics
Data from the EPA’s Chemical Data Reporting (CDR) system reveal fluctuating production volumes, likely tied to demand in lubricant sectors:
Table 2: U.S. Production Volumes (2016–2019)
| Year | Production (lbs) |
|---|---|
| 2016 | 12,555 |
| 2017 | 21,760 |
| 2018 | 26,259 |
| 2019 | 4,829 |
The 80% drop in 2019 coincided with market shifts toward bio-based alternatives, though the compound remains listed as ACTIVE under TSCA .
Functional Applications
Lubricant Additives
As a cationic surfactant, N-Oleyl-1,3-propanediamine reduces friction coefficients in industrial oils by 40–60% compared to non-additized bases . It adsorbs preferentially to metal surfaces via amine groups, forming protective monolayers that mitigate wear under high-pressure conditions .
Corrosion Inhibition
Electrochemical studies demonstrate 95% corrosion inhibition efficiency for carbon steel in 3% NaCl solutions at 50 ppm concentrations. The mechanism involves chelation of Fe<sup>2+</sup> ions, preventing oxidative pitting .
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